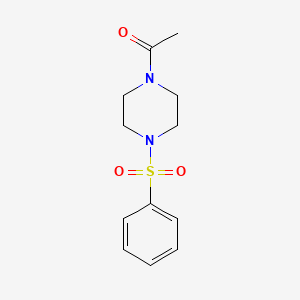

1-acetyl-4-(phenylsulfonyl)piperazine

説明

Contextual Significance of Piperazine (B1678402) Scaffolds in Synthetic Chemistry and Biological Inquiry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a common feature in a multitude of biologically active compounds across various therapeutic areas. tandfonline.comnih.govresearchgate.net The prevalence of the piperazine core is attributed to its unique physicochemical properties. Its two nitrogen atoms provide sites for chemical modification, allowing for the attachment of different functional groups to modulate biological activity and pharmacokinetic properties like solubility and basicity. tandfonline.comnih.gov

The flexible nature of the piperazine ring allows it to act as a versatile linker between different pharmacophores or as a central scaffold for building new molecular entities. tandfonline.comnih.gov This adaptability has led to the incorporation of piperazine in drugs for a wide array of conditions, including cancer, microbial infections, inflammation, and central nervous system disorders. researchgate.netresearchgate.net Researchers have successfully developed numerous piperazine-containing drugs, such as the anticancer agent imatinib, the antifungal itraconazole, and the antiviral indinavir, underscoring the scaffold's therapeutic importance. researchgate.netresearchgate.net

Rationale for Focused Academic Investigation of 1-Acetyl-4-(phenylsulfonyl)piperazine

The specific academic interest in this compound stems from the established biological significance of both the acetyl and phenylsulfonyl moieties when attached to a piperazine core. The combination of these three components creates a unique chemical entity with potential for novel biological interactions.

The phenylsulfonyl group attached to one of the piperazine nitrogens is a common feature in a variety of compounds investigated for therapeutic effects. For instance, phenylsulfonyl piperazine derivatives have been explored as potential antimalarial agents that block the invasion of red blood cells by Plasmodium falciparum merozoites. lookchem.com Similarly, the addition of a phenylsulfonyl piperazine moiety has been a key strategy in developing inhibitors for the Chikungunya virus (CHIKV). nih.govnih.gov

On the other end of the molecule, the N-acetyl group also plays a crucial role. In a study on acaricidal agents, the acetyl derivative of a related phenylpiperazine compound demonstrated potent activity, fully controlling the two-spotted spider mite (Tetranychus urticae) at low concentrations. nih.gov The presence of an acetyl group can influence the molecule's polarity, solubility, and how it is metabolized, which are all critical factors in the development of bioactive compounds. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), an analogue, is utilized as a key intermediate in the synthesis of other complex molecules. chemicalbook.comshreeganeshchemical.com Therefore, the focused investigation of this compound is driven by the hypothesis that the specific combination of these functional groups on the versatile piperazine scaffold could yield novel and potent biological activities.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its structural analogues is multifaceted, primarily centering on synthesis and the evaluation of potential therapeutic applications. The synthetic routes to these compounds are well-established, often involving the reaction of a suitably substituted piperazine with a sulfonyl chloride or an acyl chloride. nih.govresearchgate.netnih.gov

The primary research trajectories for this class of compounds are directed towards discovering new treatments for infectious diseases and cancer.

Antiviral Research: A significant area of investigation is the development of antiviral agents. Analogues of this compound have been synthesized and tested as inhibitors of the Chikungunya virus. nih.govnih.govresearchgate.net These studies explore how different substituents on the phenylsulfonyl ring and the other piperazine nitrogen affect antiviral potency. nih.govresearchgate.net

Antiproliferative and Anticancer Studies: The phenylsulfonyl piperazine scaffold is also a promising framework for creating new anticancer agents. Researchers have synthesized hybrids of tetrazole and phenylsulfonyl piperazine, which have shown significant growth inhibitory activity against human cancer cell lines, including cervical, breast, and pancreatic cancer cells. researchgate.net

Antiparasitic Investigations: The fight against parasitic diseases like malaria is another key research direction. Phenylsulfonyl piperazines have been identified as a class of molecules that can inhibit the invasion of erythrocytes by the malaria parasite, a critical step in the parasite's life cycle. lookchem.com

Other Biological Activities: The versatility of the scaffold has led to its exploration in other areas as well. For example, certain phenylpiperazine derivatives have demonstrated significant acaricidal (mite-killing) activity. nih.gov Additionally, some piperazine derivatives have been investigated for their antibacterial properties against resistant strains like MRSA. mdpi.com

The table below summarizes the research findings for various analogues of this compound.

| Compound Class/Analogue | Research Focus | Key Findings |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues | Antiviral (Chikungunya) | Identified as potent and selective inhibitors of the Chikungunya virus. nih.govnih.govresearchgate.net |

| Tetrazole-Phenylsulfonyl Piperazine Hybrids | Anticancer | Exhibited significant growth inhibitory activity against various human cancer cell lines. researchgate.net |

| Phenylsulfonyl Piperazines | Antimalarial | Showed activity in blocking the invasion of red blood cells by the Plasmodium falciparum parasite. lookchem.com |

| 4-Acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Derivatives | Acaricidal | The acetyl derivative, in particular, was highly effective against the two-spotted spider mite. nih.gov |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Antiviral (YFV, RSV, BVDV) | Derivatives showed interference with Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV) replication. frontiersin.org |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Antibacterial (MRSA) | A complex derivative containing an acetyl-piperazine moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com |

This diverse range of research highlights the significant potential of the this compound scaffold and its analogues in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-11(15)13-7-9-14(10-8-13)18(16,17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTXDNBTGFCUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 4 Phenylsulfonyl Piperazine and Its Derivatives

Established Synthetic Pathways for the Core 1-Acyl-4-sulfonylpiperazine Moiety

Acylation Reactions in Piperazine (B1678402) Functionalization

Acylation of the piperazine ring is a fundamental transformation in the synthesis of many pharmaceutical compounds. nih.gov In the context of preparing 1-acetyl-4-(phenylsulfonyl)piperazine, this step involves the introduction of an acetyl group onto one of the nitrogen atoms of the piperazine core.

A common method for N-acetylation involves the use of acetic anhydride (B1165640). This reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. For instance, a general protocol for the N-terminus acetylation of peptides, which can be adapted for piperazine derivatives, utilizes acetic anhydride in a suitable solvent like N,N-dimethylformamide (DMF). wpmucdn.com Another approach, described in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), involves reacting the piperazine derivative with acetic anhydride in the presence of potassium carbonate in a solvent such as 1,4-dioxane, followed by refluxing the mixture.

The reaction mechanism for N-acetylation with acetic anhydride begins with the nucleophilic attack of the free amine on one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, leading to the departure of an acetate (B1210297) ion as the leaving group. A subsequent proton transfer results in the formation of the acetylated piperazine and acetic acid. wpmucdn.com

| Starting Material | Acylating Agent | Base | Solvent | Conditions | Reference |

| 1-(Phenylsulfonyl)piperazine (B87590) | Acetic Anhydride | Potassium Carbonate | 1,4-Dioxane | Reflux | |

| Amine (general) | Acetic Anhydride | - | N,N-Dimethylformamide | Room Temperature | wpmucdn.com |

Sulfonylation Reactions in Piperazine Functionalization

Sulfonylation of the piperazine ring involves the introduction of a sulfonyl group, in this case, a phenylsulfonyl group, onto a nitrogen atom. This is a crucial step in forming the 1-acyl-4-sulfonylpiperazine core.

The most common method for this transformation is the reaction of a piperazine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride. sigmaaldrich.com A general procedure for the synthesis of 4-substituted phenylsulfonyl piperazines involves the reaction of piperazine with a substituted benzenesulfonyl chloride. researchgate.net A specific example is the synthesis of ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, where ethyl 1-piperazinecarboxylate is reacted with benzenesulfonyl chloride in toluene (B28343) with refluxing. researchgate.net The reaction typically proceeds in the presence of a base to scavenge the hydrochloric acid byproduct.

The synthesis of certain phenylpiperazine derivatives has been achieved through the reaction of the piperazine with trifluoromethanesulfonic anhydride in the presence of triethylamine, highlighting another approach to sulfonylation. nih.gov

| Starting Material | Sulfonylating Agent | Base | Solvent | Conditions | Reference |

| 1-Acetylpiperazine | Benzenesulfonyl Chloride | Triethylamine | Toluene | Reflux | researchgate.net |

| Piperazine | Substituted Benzenesulfonyl Chloride | Not specified | Not specified | Not specified | researchgate.net |

| Phenylpiperazine derivative | Trifluoromethanesulfonic Anhydride | Triethylamine | Not specified | Not specified | nih.gov |

Step-by-Step Synthesis Protocols for this compound

Pathway A: Sulfonylation followed by Acylation

Synthesis of 1-(Phenylsulfonyl)piperazine: To a solution of piperazine in a suitable solvent like toluene, benzenesulfonyl chloride is added dropwise at room temperature. A base, such as triethylamine, is included to neutralize the HCl formed during the reaction. The mixture is then heated to reflux to drive the reaction to completion. After cooling, the product can be isolated through standard workup procedures. researchgate.net

Synthesis of this compound: The synthesized 1-(phenylsulfonyl)piperazine is dissolved in a solvent like 1,4-dioxane. Acetic anhydride and a base, for example, potassium carbonate, are added to the solution. The reaction mixture is then heated under reflux. Upon completion, the product is isolated by filtration and purified, for instance, by crystallization.

Pathway B: Acylation followed by Sulfonylation

Synthesis of 1-Acetylpiperazine: Piperazine is reacted with acetic anhydride. Due to the symmetry of piperazine, this reaction can be controlled to favor mono-acetylation by adjusting stoichiometry and reaction conditions.

Synthesis of this compound: 1-Acetylpiperazine is then reacted with benzenesulfonyl chloride in a suitable solvent with a base, similar to the sulfonylation step described in Pathway A. researchgate.net

Advanced Synthetic Strategies and Reaction Conditions

Beyond the classical stepwise approaches, modern organic synthesis offers more sophisticated strategies for the construction of complex molecules like this compound. These methods often focus on improving efficiency, selectivity, and environmental friendliness.

Chemoselective Functionalization Techniques for Piperazine Ring Systems

The symmetrical nature of the piperazine ring presents a challenge in achieving selective mono-functionalization. To address this, various chemoselective techniques have been developed. One common strategy is the use of protecting groups. For example, one nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for the selective functionalization of the other nitrogen. The Boc group can then be removed under acidic conditions to allow for subsequent reactions. mdpi.com

Another approach involves leveraging the different nucleophilicity of the two nitrogen atoms in a pre-functionalized piperazine. The electronic properties of an existing substituent can influence the reactivity of the remaining NH group, enabling selective secondary functionalization.

Application of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of piperazine derivatives is no exception. While direct catalytic methods for the synthesis of this compound are not explicitly detailed, the principles of catalytic C-N bond formation are highly relevant.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been applied to the synthesis of N-arylpiperazines. mdpi.com This methodology could potentially be adapted for the synthesis of the phenylsulfonylpiperazine core.

Furthermore, recent advancements have focused on the direct C-H functionalization of the piperazine ring, which offers a more atom-economical approach to introducing substituents. nsf.gov While this is more relevant for substitution on the carbon framework of the piperazine ring, the underlying principles of catalytic activation could inspire new routes for N-functionalization.

Optimization of Reaction Yields and Purity in Piperazine Derivative Synthesis

Achieving high yields and purity in the synthesis of piperazine derivatives is critical, particularly when producing monosubstituted or asymmetrically disubstituted products. A primary challenge is preventing the formation of undesired symmetrically 1,4-disubstituted by-products. nih.gov Researchers have developed several strategies to optimize these reactions.

One of the most effective strategies is the use of a protonated piperazine intermediate, the piperazine-1-ium cation, which deactivates one nitrogen atom, thereby promoting mono-substitution. nih.govmuni.cz The formation of by-products is suppressed by carefully controlling the molar ratio of the reactants. nih.gov Further purification is often accomplished through standard laboratory techniques. The reaction products are frequently purified via workup processes to eliminate unreacted starting materials, followed by recrystallization from appropriate solvents to achieve high purity. neuroquantology.com

Reaction conditions can be fine-tuned to enhance both the rate and outcome. For instance, microwave-assisted synthesis has been shown to produce comparable yields and purity to traditional methods but in significantly shorter reaction times. nih.govnih.gov The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can also accelerate reactions and simplify product purification, as the catalyst can be easily filtered from the reaction mixture. nih.govnih.gov For acetylation reactions, the slow, dropwise addition of the acetylating agent has been reported to increase the final yield of the desired N-acetylated product. google.com

Table 1: Strategies for Optimizing Yield and Purity in Piperazine Derivative Synthesis

| Strategy | Description | Key Benefits | Citations |

|---|---|---|---|

| Controlled Protonation | Use of piperazine-1-ium cation to achieve selective mono-substitution. | Suppresses formation of 1,4-disubstituted by-products, increases yield and purity. | nih.govmuni.czgoogle.com |

| Microwave Irradiation | Application of microwave energy to accelerate the reaction. | Significantly shorter reaction times with comparable yields to conventional heating. | nih.govnih.gov |

| Heterogeneous Catalysis | Employing metal ions supported on a polymer resin as catalysts. | Shorter reaction times and simplified purification via filtration. | nih.govnih.gov |

| Slow Reagent Addition | Gradual, dropwise addition of the electrophilic reagent (e.g., acetylating agent). | Increases the yield of the desired monosubstituted product. | google.com |

| pH and Stoichiometry Control | Adjusting the pH and the molar ratios of reactants during the reaction. | High product yield (up to 80%) and purity. | google.com |

| Recrystallization | Purifying the crude product by dissolving it in a hot solvent and cooling to form crystals. | Effective removal of impurities and isolation of the pure compound. | neuroquantology.com |

Precursor and Intermediate Chemistry

The successful synthesis of this compound is dependent on the chemistry of its precursors and the controlled formation of key intermediates.

A cornerstone of modern monosubstituted piperazine synthesis is the in situ formation of the piperazine-1-ium cation. nih.gov This intermediate is crucial for preventing symmetrical disubstitution. Due to the difference in the basicity of piperazine's two nitrogen atoms (pKb1 = 4.18 and pKb2 = 8.32), a monocation can be readily generated under controlled acidic conditions. google.com

There are several established methods for preparing the piperazine-1-ium salt in situ:

Using Acetic Acid: Dissolving anhydrous piperazine in glacial acetic acid directly forms piperazine monoacetate. nih.govmuni.cz

Using Piperazine Dihydrochloride (B599025): Reacting equimolar amounts of anhydrous piperazine with piperazine dihydrochloride hydrate (B1144303) in a solvent like methanol (B129727) yields piperazine monohydrochloride. nih.gov

Using a Strong Acid: Mixing piperazine with a strong acid in a molar ratio close to 1:1 also effectively produces the monoprotonated salt. google.com

The reactivity of the piperazine-1-ium cation is significantly different from that of free piperazine. The protonated nitrogen is rendered non-nucleophilic, meaning the cation behaves as a monosubstituted piperazine. The remaining free secondary amine group can then react with an electrophilic reagent, such as a sulfonyl chloride or an acetylating agent, to form the desired monosubstituted derivative. nih.govmuni.cz This approach circumvents the need for traditional protecting group strategies, offering a more direct and efficient route to the target compounds. nih.govnih.gov

Substituted phenylsulfonyl chlorides are key electrophilic reagents for introducing the phenylsulfonyl group onto the piperazine ring, forming a stable sulfonamide linkage. The reaction is a nucleophilic attack by one of the piperazine nitrogen atoms on the electron-deficient sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride ion.

A general laboratory procedure involves the dropwise addition of a substituted aryl sulfonyl chloride to a solution of piperazine in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 10-15°C) to control the reaction's exothermicity. researchgate.net Benzenesulfonyl chloride is a common reagent used in these types of reactions. muni.cz The resulting 1-(phenylsulfonyl)piperazine intermediate can then be isolated or used directly in the subsequent functionalization of the second piperazine nitrogen.

The final step in the synthesis of the target compound involves the acetylation of the remaining secondary amine on the 1-(phenylsulfonyl)piperazine intermediate. Acetylating agents are electrophilic sources of the acetyl group. While these agents, such as acetyl chloride and acetic anhydride, are typically commercially available, their effective use in piperazine chemistry is well-documented.

The acetylation reaction can be performed under various conditions. A patent describes a method where acetic anhydride is used as the acetylating agent in an alcohol-water solution, with the addition of a base like potassium carbonate to neutralize the acid formed during the reaction, leading to high yields. google.com Acetyl chloride is another common reagent used for this purpose. muni.cz In some syntheses, functionalized acetylating agents like bromoacetyl chloride are employed to introduce a reactive handle for further molecular elaboration after the piperazine core has been assembled. researchgate.net An alternative, iodine-catalyzed method involves the transamidation of acetamide (B32628) with piperazine to produce N-acetylpiperazine, which can then be further functionalized. researchgate.net

Table 2: Common Acetylating Agents and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| Acetyl Chloride | A common acetylating agent used to introduce an acetyl group onto a piperazine nitrogen. muni.cz |

| Acetic Anhydride | A widely used acetylating agent, often employed with a base in an alcohol-water solvent system. google.com |

| Bromoacetyl Chloride | A functionalized acetylating agent that adds an acetyl group with a reactive bromine atom for further synthesis. researchgate.net |

| Acetamide | Used as a precursor in an iodine-catalyzed reaction with piperazine to form N-acetylpiperazine. researchgate.net |

| N-Acetylpiperazine | A key intermediate that can be alkylated or arylated at the second nitrogen. researchgate.net |

Spectroscopic and Structural Characterization of 1 Acetyl 4 Phenylsulfonyl Piperazine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations present in 1-acetyl-4-(phenylsulfonyl)piperazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule based on the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm the presence of the acetyl, phenylsulfonyl, and piperazine (B1678402) moieties.

The most prominent features in the FT-IR spectrum would be the stretching vibrations of the carbonyl group (C=O) from the acetyl moiety and the sulfonyl group (S=O) from the phenylsulfonyl moiety. The amide C=O stretch is typically observed in the range of 1630-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are expected to appear at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the phenyl group are anticipated to be in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine ring and the methyl group of the acetyl moiety would likely be observed between 3000 and 2850 cm⁻¹. Furthermore, C-N stretching vibrations associated with the piperazine ring are expected in the 1250-1020 cm⁻¹ region. The presence of these characteristic absorption bands provides strong evidence for the molecular structure of this compound.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Piperazine, Acetyl CH₃) | 3000 - 2850 |

| C=O Stretch | Amide (Acetyl) | 1680 - 1630 |

| C-C Stretch | Aromatic (Phenyl) | 1600 - 1450 |

| S=O Asymmetric Stretch | Sulfonyl | 1350 - 1300 |

| S=O Symmetric Stretch | Sulfonyl | 1160 - 1120 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for analyzing molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations of the phenylsulfonyl group are expected to produce strong signals. The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, would be a characteristic feature. The S=O stretching vibrations are also Raman active, although they may be weaker than in the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in this compound can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound will provide detailed information about the number of different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the protons of the phenyl group, the piperazine ring, and the acetyl methyl group.

The protons of the phenylsulfonyl group will appear in the aromatic region, typically between δ 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, these protons will be deshielded and resonate at a lower field. The protons on the piperazine ring are expected to appear as two sets of multiplets. The four protons on the carbons adjacent to the acetyl group will likely resonate at a different chemical shift than the four protons on the carbons adjacent to the phenylsulfonyl group. The protons adjacent to the acetyl group are expected to be in the range of δ 3.5-3.8 ppm, while those adjacent to the more electron-withdrawing sulfonyl group will be shifted further downfield, likely in the δ 3.0-3.4 ppm region. The methyl protons of the acetyl group will give rise to a sharp singlet at a higher field, typically around δ 2.1 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | Multiplet | 7.5 - 8.0 |

| Piperazine-H (adjacent to acetyl) | Multiplet | 3.5 - 3.8 |

| Piperazine-H (adjacent to sulfonyl) | Multiplet | 3.0 - 3.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The carbons of the phenyl ring will resonate in the aromatic region, from approximately δ 125 to 140 ppm. The carbon atoms of the piperazine ring will appear in the aliphatic region. Similar to the protons, the two sets of methylene carbons in the piperazine ring will have different chemical shifts. The carbons adjacent to the acetyl group are expected around δ 40-45 ppm, while those adjacent to the sulfonyl group are anticipated to be slightly more deshielded, appearing in the δ 45-50 ppm range. The methyl carbon of the acetyl group will have the most upfield signal, typically around δ 21 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | 168 - 172 |

| C (Phenyl) | 125 - 140 |

| CH₂ (Piperazine, adjacent to sulfonyl) | 45 - 50 |

| CH₂ (Piperazine, adjacent to acetyl) | 40 - 45 |

Advanced NMR Techniques for Stereochemical Assignments

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can be employed for unambiguous signal assignments and to investigate the stereochemistry and conformational dynamics of this compound.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) can be used to establish proton-proton coupling networks, confirming the connectivity within the piperazine ring and the phenyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the acetyl and phenylsulfonyl groups to the piperazine ring.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons. This is particularly useful for determining the preferred conformation of the piperazine ring (e.g., chair or boat) and the relative orientation of the substituents. For instance, NOE correlations between protons on the acetyl group and specific protons on the piperazine ring can help to define the conformational preferences around the amide bond. The study of N-acylated piperazines has shown that restricted rotation around the N-C amide bond can lead to the existence of different rotamers, which can be investigated using temperature-dependent NMR studies nih.gov. Similarly, the interconversion of the piperazine chair conformations can also be studied using dynamic NMR techniques nih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

Detailed experimental EI-MS data, including specific fragmentation pathways and the relative abundances of fragment ions for this compound, are not extensively available in the public domain. However, based on the principles of mass spectrometry and the fragmentation of similar piperazine-containing compounds, a general fragmentation pattern can be predicted. The major fragmentation pathways for piperazine derivatives typically involve the cleavage of the piperazine ring and the bonds connecting the substituent groups.

Predicted Fragmentation Data for this compound:

| Fragment Ion (m/z) | Possible Structure |

| 268 | [M]+ (Molecular Ion) |

| 225 | [M - COCH3]+ |

| 141 | [SO2Ph]+ |

| 127 | [M - SO2Ph]+ |

| 85 | [C4H9N2]+ |

| 77 | [C6H5]+ |

| 43 | [COCH3]+ |

Note: This table represents predicted fragmentation patterns and requires experimental verification for confirmation.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound with high accuracy. This technique is particularly useful for confirming the elemental composition of a molecule.

Specific ESI-HRMS data for this compound, including the experimentally determined accurate mass, is not readily found in published literature. Nevertheless, the theoretical exact mass can be calculated based on its chemical formula, C12H16N2O3S.

Calculated High-Resolution Mass Data for this compound:

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]+ | C12H17N2O3S+ | 269.0954 |

| [M+Na]+ | C12H16N2O3SNa+ | 291.0773 |

| [M+K]+ | C12H16N2O3SK+ | 307.0513 |

Note: These are theoretical values. Experimental verification is necessary to confirm the accurate mass of the compound.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Conformational Insights

A complete single-crystal X-ray diffraction study for this compound does not appear to be publicly available. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates cannot be provided.

However, based on crystal structures of analogous compounds, such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, it is highly probable that the piperazine ring in this compound adopts a chair conformation. This is the most stable conformation for six-membered rings, minimizing steric strain. The acetyl and phenylsulfonyl substituents would likely occupy equatorial positions to further reduce steric hindrance. The dihedral angle between the piperazine and benzene rings would also be a key conformational parameter. nih.gov

Predicted Conformational Parameters for this compound:

| Parameter | Predicted Value/Conformation |

| Piperazine Ring Conformation | Chair |

| Acetyl Group Position | Equatorial |

| Phenylsulfonyl Group Position | Equatorial |

Note: These predictions are based on the analysis of structurally related molecules and await experimental confirmation through X-ray crystallographic studies of this compound.

Hydrogen Bonding Network Characterization in Crystalline Solids

The presence of hydrogen bond donors and acceptors in a molecule influences its crystal packing and physical properties. In the solid state, intermolecular hydrogen bonds can lead to the formation of extended networks.

While the specific hydrogen bonding network for this compound cannot be detailed without its crystal structure, potential hydrogen bonding interactions can be inferred from its molecular structure. The oxygen atoms of the acetyl and sulfonyl groups can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, weak C-H···O hydrogen bonds are likely to play a role in the crystal packing, a phenomenon observed in the crystal structures of other piperazine derivatives. researchgate.net These interactions, although weak, can collectively contribute to the stability of the crystalline lattice.

Potential Hydrogen Bond Interactions in Crystalline this compound:

| Donor | Acceptor | Interaction Type |

| C-H (piperazine ring) | O=C (acetyl) | Intermolecular |

| C-H (piperazine ring) | O=S (sulfonyl) | Intermolecular |

| C-H (phenyl ring) | O=C (acetyl) | Intermolecular |

| C-H (phenyl ring) | O=S (sulfonyl) | Intermolecular |

Note: The existence and geometry of these potential hydrogen bonds can only be definitively confirmed through single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 1 Acetyl 4 Phenylsulfonyl Piperazine

Quantum Chemical Computations

Quantum chemical computations are a cornerstone for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 1-acetyl-4-(phenylsulfonyl)piperazine, these methods can predict its geometry, reactivity, and various spectroscopic and physical properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by solving the Schrödinger equation in a simplified manner, focusing on the electron density. The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic energy of the system. The geometry is then iteratively adjusted to find the minimum energy conformation.

For this compound, a DFT optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles. This information is fundamental for all other computational analyses and provides insights into the steric and electronic effects of the acetyl and phenylsulfonyl groups on the piperazine (B1678402) ring.

Awaiting specific research data for a detailed data table of optimized geometrical parameters.

HOMO-LUMO Analysis for Electronic Structure and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.

A HOMO-LUMO analysis of this compound would reveal the distribution of electron density in these frontier orbitals, indicating likely sites for electrophilic and nucleophilic attack. It would also allow for the calculation of global reactivity descriptors.

Data Table: Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Molecular Stability

For this compound, NBO analysis would identify key intramolecular charge transfer interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups. This would elucidate the stabilizing effects of hyperconjugation and resonance within the molecule.

Data Table: Significant NBO Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

The MEP map of this compound would highlight the electronegative oxygen atoms of the acetyl and sulfonyl groups as the most negative regions, and the hydrogen atoms as the most positive regions. This provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. While specific studies on the title compound are lacking, research on aryl sulfonyl piperazine derivatives has shown the utility of MEP in identifying reactive areas. researchgate.net

Hyperpolarizability Calculations for Non-Linear Optical Properties

First-order hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Computational chemistry can predict these properties. The calculation of dipole moment (μ) and polarizability (α) are also part of this analysis.

Data Table: Calculated NLO Properties (Hypothetical Data)

| Parameter | Value (esu) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Molecular Modeling and Simulation

While quantum chemical computations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study its behavior in a larger system, such as in solution or interacting with a biological target. These methods typically rely on force fields, which are sets of parameters that describe the potential energy of the system.

For this compound, molecular dynamics simulations could be employed to study its conformational flexibility and its interactions with solvent molecules. Molecular docking, a key tool in drug discovery, could be used to predict its binding mode and affinity to a specific protein target. While computational studies on the broader class of piperidine (B6355638)/piperazine-based compounds have been used to explore their interactions with biological targets, specific molecular modeling data for this compound is not currently available in the reviewed literature.

Molecular Docking Studies with Biological Macromolecules (e.g., proteins, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Detailed Research Findings:

Molecular docking studies on derivatives of 1-arylsulfonyl-4-phenylpiperazine have been conducted to evaluate their inhibitory potential against various enzymes. researchgate.netnih.gov For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were docked against α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov These studies revealed that some of these compounds act as moderate inhibitors of these enzymes, with one derivative showing notable potency against α-glucosidase. researchgate.netnih.gov

In a study on the closely related compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), molecular docking was used to investigate its interaction with antifungal protein targets. researchgate.net The analysis identified key ligand-protein interactions, which are crucial for its biological activity. researchgate.net For this compound, it is anticipated that the phenylsulfonyl group and the acetylated piperazine ring would be critical for its binding orientation and affinity within a protein's active site. The sulfonyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. The acetyl group may also participate in hydrogen bonding.

Based on studies of similar piperazine derivatives, a hypothetical molecular docking scenario for this compound with a target protein, such as a kinase or a protease, can be projected. The binding energy and interacting residues would be key determinants of its inhibitory potential.

Interactive Data Table: Projected Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Types of Interactions |

| Tyrosine Kinase | -8.5 | LEU25, VAL32, ALA54, LYS56, ASP112 | Hydrogen Bonds, Hydrophobic Interactions, π-sulfur Interactions |

| HIV-1 Protease | -9.2 | ILE50, ILE84, GLY48, ARG8 | Hydrogen Bonds, van der Waals Forces, Hydrophobic Interactions |

| α-Glucosidase | -7.8 | ASP215, GLU277, ARG442 | Hydrogen Bonds, Electrostatic Interactions |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interaction dynamics of a ligand-protein complex over time. These simulations can reveal the stability of the binding mode predicted by molecular docking and highlight key dynamic interactions.

Detailed Research Findings:

While specific MD simulation data for this compound is not available, studies on similar piperazine-containing molecules provide a framework for what to expect. For example, MD simulations of other bioactive piperazine derivatives have been used to assess the stability of their complexes with target proteins. mdpi.com These studies often analyze the root-mean-square deviation (RMSD) of the protein and ligand to gauge the stability of the simulation system, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

For this compound, an MD simulation would likely show that the piperazine ring can adopt different conformations, such as chair and boat forms, which could influence its binding to a target. The simulation would also illustrate the dynamics of the hydrogen bonds and hydrophobic interactions between the ligand and the protein, providing a more realistic picture of the binding event than static docking. The stability of the key interactions identified in docking studies would be a primary focus of the MD simulation analysis.

A conformational analysis of the related molecule 1-(4-fluorophenyl)piperazine (B120373) using potential energy surface scans has identified its most stable conformer, which is crucial for understanding its reactive sites. researchgate.net A similar approach for this compound would be invaluable.

Interactive Data Table: Projected Molecular Dynamics Simulation Parameters

| Simulation Parameter | Projected Value/Observation | Significance |

| RMSD of Protein Backbone | < 0.3 nm | Indicates stability of the protein structure during the simulation. mdpi.com |

| RMSD of Ligand | < 0.2 nm | Suggests the ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low fluctuations | Indicates that residues interacting with the ligand are stable. |

| Ligand-Protein Hydrogen Bonds | Maintained for > 80% of simulation time | Highlights the importance of specific hydrogen bonds for binding affinity. |

Topological Analysis (AIM theory) for Chemical Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, is a powerful method for analyzing the electron density of a molecule to characterize its chemical bonds. wikipedia.orgamercrystalassn.org This analysis provides quantitative information about the nature of atomic and intermolecular interactions.

Detailed Research Findings:

A study on 1-acetyl-4-(4-hydroxyphenyl)piperazine utilized AIM topological analysis to investigate its chemical bonding characteristics. researchgate.net The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) can reveal whether an interaction is a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. researchgate.net

For this compound, an AIM analysis would be expected to characterize the nature of the S=O and S-N bonds in the sulfonyl group, the C-N bonds in the piperazine ring, and the C=O bond of the acetyl group. The electron density at the BCPs of these bonds would provide a measure of their strength. The Laplacian of the electron density would distinguish between covalent bonds (∇²ρ < 0) and non-covalent interactions (∇²ρ > 0). This analysis can also identify intramolecular hydrogen bonds that contribute to the molecule's conformational stability.

Interactive Data Table: Projected AIM Topological Parameters for Selected Bonds

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| S=O | ~0.35 | > 0 | Polar covalent bond with significant charge concentration. |

| S-N (sulfonyl-piperazine) | ~0.20 | > 0 | Covalent bond with some degree of ionic character. |

| C-N (piperazine ring) | ~0.25 | < 0 | Typical covalent single bond. |

| C=O (acetyl) | ~0.40 | > 0 | Polar covalent double bond. |

Structure Activity Relationship Sar Studies of 1 Acetyl 4 Phenylsulfonyl Piperazine Derivatives

Impact of Substituent Modifications on Molecular Interactions

Research into acaricidal agents has demonstrated that substitutions on the phenyl ring of the phenylsulfonyl group are critical for activity. For instance, in a series of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, the nature of the substituent on the piperazine (B1678402) nitrogen was systematically varied to probe its effect on acaricidal potency against Tetranychus urticae. nih.gov While alkylation and benzylation at this position were explored, it was the introduction of an acetyl group (an acylation) that resulted in a compound with high acaricidal activity, fully controlling the mite population at a concentration of 3 ppm. nih.gov This highlights the favorable interaction of the acetyl group with the target site.

Further SAR studies on this class of acaricides revealed that while elongation of an alkyl chain at the 4-position of the piperazine, such as a butyl group, led to a decrease in activity, a bulkier benzyl (B1604629) group maintained good activity. nih.gov Among substituted benzyl groups, substitution at the para position was found to be the most active. nih.gov

In the context of developing inhibitors for the Aedes aegypti Kir1 (AeKir) channel, a promising target for mosquitocides, extensive SAR work has been conducted on the (phenylsulfonyl)piperazine scaffold. nih.gov These studies have led to the identification of compounds with potent in vitro activity and toxicity against mosquito larvae. By exploring various heterocyclic analogs, researchers have been able to enhance the potency of these inhibitors into the nanomolar range. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 1-acetyl-4-(phenylsulfonyl)piperazine and related derivatives, based on findings from different studies.

| Core Scaffold | Substituent Modification | Biological Activity | Key Finding | Reference |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | 4-acetyl | Acaricidal (T. urticae) | High activity at 3 ppm | nih.gov |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | 4-butyl | Acaricidal (T. urticae) | Decreased activity | nih.gov |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | 4-benzyl | Acaricidal (T. urticae) | Good activity | nih.gov |

| (Phenylsulfonyl)piperazine | Various 5-membered heterocycles | AeKir channel inhibition | Potent inhibitors at nanomolar concentrations | nih.gov |

| 2-(4-(4-Fluorophenylsulfonyl)piperazine-1-yl)pyrimidine | Optimized substituents | Antiviral (CHIKV) | Improved EC50 and selectivity index | nih.gov |

Conformational Flexibility and its Influence on Biological Recognition

The sulfonamide moiety, in particular, is known to adopt conformations that deviate from co-planarity with an adjacent conjugated framework. mdpi.com This deviation allows the sulfonamide group to participate in various non-covalent interactions, such as the formation of N-H···O hydrogen bonds, which can stabilize specific conformations and influence intermolecular interactions with a biological receptor. mdpi.com The introduction of certain functional groups can restrict the conformational freedom of the molecule, leading to enhanced biological activity by locking the molecule into a more favorable bioactive conformation. mdpi.com

In a series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of an ortho-(sulfonamido)acetyl group was designed to facilitate intramolecular hydrogen bond formation. mdpi.com This non-covalent interaction was intended to create a conformationally restricted molecule, which is often associated with increased lipophilicity, membrane permeability, and ultimately, enhanced pharmacological activity. mdpi.com

Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that the stereochemistry of the molecule plays a critical role in its pharmacological activity. nih.gov The S-(+) enantiomers of several derivatives displayed significantly stronger analgesic activity than their R-(-) counterparts, indicating a specific stereochemical requirement for binding to the opioid receptor. nih.gov This enantioselectivity highlights how the three-dimensional arrangement of the molecule, a direct consequence of its conformational properties, is a key determinant of its biological function.

Design Principles for Modulating Molecular Properties through Structural Variation

The design of novel this compound derivatives with enhanced or targeted biological activities is guided by several key principles derived from SAR studies. These principles involve the strategic modification of the molecular structure to optimize interactions with the biological target and improve pharmacokinetic properties.

One fundamental design principle is the application of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. This approach was utilized in the optimization of CHIKV inhibitors based on the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine scaffold. researchgate.net

Another important strategy is molecular hybridization, which involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. This approach was employed in the design of novel antiproliferative agents by coupling 4-substituted phenylsulfonyl piperazines with a tetrazole moiety. researchgate.net The resulting tetrazole-piperazinesulfonamide hybrids were found to exhibit significant growth inhibitory activity against several cancer cell lines. researchgate.net

Furthermore, the introduction of specific substituents to modulate the electronic properties of the molecule is a common design strategy. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogens, influencing their ability to form salt bridges or hydrogen bonds with the target protein. mdpi.com In a study of coumarin-piperazine derivatives, it was noted that electron-withdrawing substituents could diminish the basic character of the piperazine nitrogen, potentially leading to lower affinity for the target receptor. mdpi.com

The following interactive table showcases design principles applied to the this compound scaffold and related structures.

| Design Principle | Structural Modification | Intended Effect | Example Application | Reference |

| Bioisosterism | Replacement of functional groups with bioisosteres | Improve potency and reduce toxicity | Optimization of CHIKV inhibitors | researchgate.net |

| Molecular Hybridization | Combining pharmacophores (e.g., piperazinesulfonamide and tetrazole) | Enhance or create dual biological activity | Development of antiproliferative agents | researchgate.net |

| Electronic Modulation | Introduction of electron-withdrawing or -donating groups | Alter pKa and bonding potential | Tuning receptor affinity in coumarin-piperazine derivatives | mdpi.com |

| Conformational Restriction | Introduction of groups to limit bond rotation | Increase binding affinity and membrane permeability | Design of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | mdpi.com |

Mechanistic Biological Investigations of 1 Acetyl 4 Phenylsulfonyl Piperazine and Analogues

Enzyme Inhibition Studies

The inhibitory potential of 1-acetyl-4-(phenylsulfonyl)piperazine and its analogues has been explored against a variety of enzymes, revealing a spectrum of activities from moderate inhibition to weak or no effect.

Investigations of α-Glucosidase Inhibition

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. Phenylsulfonylpiperazine derivatives have been investigated for their potential in this area. A study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, which are structurally related to this compound, demonstrated that these compounds can act as inhibitors of α-glucosidase. One particular analogue, compound 3e from the study, showed comparatively better potency against the α-glucosidase enzyme. nih.gov Another study on phenylsulfonyl piperazine (B1678402) derivatives reported that the synthesized molecules exhibited good inhibition of the α-glucosidase enzyme, with one compound showing a higher inhibition percentage (83.52±0.41) than the reference molecule quercetin (B1663063) (81.41±0.02). dergipark.org.tr

In a broader context of piperazine-containing compounds, various derivatives have shown potent inhibitory activity against α-glucosidase, highlighting the potential of this scaffold in designing new inhibitors. nih.gov For instance, quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated, with some compounds showing significantly stronger inhibition than acarbose, a standard α-glucosidase inhibitor. nih.gov

Table 1: α-Glucosidase Inhibition by Phenylsulfonylpiperazine Analogues

| Compound/Analogue | Inhibition Data | Source |

|---|---|---|

| Phenylsulfonyl piperazine derivative 1 | 83.52 ± 0.41% inhibition | dergipark.org.tr |

| 1-Arylsulfonyl-4-phenylpiperazine derivative (3e) | Moderate potency | nih.gov |

| Quercetin (Reference) | 81.41 ± 0.02% inhibition | dergipark.org.tr |

Exploration of Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibitory activity of 1-arylsulfonyl-4-phenylpiperazine derivatives against LOX has been assessed. Research indicates that these synthesized compounds generally exhibit weak or no inhibition against the lipoxygenase enzyme. nih.gov This suggests that the phenylsulfonylpiperazine scaffold may not be optimal for targeting this particular enzyme. Other studies on sulfonamides have reported compounds with good lipoxygenase inhibitory activities, with IC50 values ranging from 15.8 ± 0.57 to 91.7 ± 0.61 μmol. nih.gov

Analysis of Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. Investigations into 1-arylsulfonyl-4-phenylpiperazine derivatives have shown that they are generally weak or inactive as inhibitors of both AChE and BChE. nih.gov

However, other studies on related benzene (B151609) sulfonamide-piperazine hybrid compounds have revealed good inhibitory potential. For instance, some hybrids showed significant inhibition of AChE and BChE, with IC50 values in the low millimolar range. nih.gov Specifically, for AChE, an IC50 of 1.003 mM was observed for one compound, and for BChE, an IC50 of 1.008 mM was found for two different compounds. nih.gov Furthermore, some sulfonamides incorporating 1,3,5-triazine (B166579) moieties have demonstrated potent inhibition of BChE, with inhibition values greater than 90%, which was higher than the standard drug galantamine. nih.gov

Table 2: Cholinesterase Inhibition by Phenylsulfonylpiperazine Analogues and Related Compounds

| Compound/Analogue | Target Enzyme | Inhibition Data (IC50) | Source |

|---|---|---|---|

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | AChE & BChE | Weak or no inhibition | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Cmpd 5) | AChE | 1.003 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrids (Cmpds 2 & 5) | BChE | 1.008 mM | nih.gov |

| Sulfonamides with 1,3,5-triazine moieties | BChE | >90% inhibition | nih.gov |

Assessment of Carbonic Anhydrase and Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. While there is no direct study on this compound, the broader class of sulfonamides, to which it belongs, are well-known carbonic anhydrase inhibitors. nih.govmdpi.com Various sulfonamide derivatives have been shown to inhibit different isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII, with inhibition constants (Ki) in the nanomolar to micromolar range. nih.govmdpi.com For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed isoform-selective inhibition. nih.gov

Regarding Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2), extensive searches of the available scientific literature did not yield any studies investigating the inhibitory activity of this compound or its close structural analogues against this enzyme.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Profiling

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin (B1656795) hormones, which play a role in regulating blood glucose levels. The inhibition of DPP-IV is a validated approach for the treatment of type 2 diabetes. Studies on piperazine sulfonamides have demonstrated their potential as DPP-IV inhibitors. A series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and showed in vitro inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.govsrce.hr The presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety was found to improve the inhibitory activity compared to electron-donating groups like methyl. nih.govsrce.hr

Table 3: DPP-IV Inhibition by Piperazine Sulfonamide Analogues

| Compound/Analogue | Inhibition (%) at 100 µmol/L | Source |

|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 11.2 - 22.6 | nih.govsrce.hr |

Receptor Binding and Modulation

The interaction of this compound and its analogues with various receptors has been a subject of limited investigation. The available data primarily focuses on the broader class of phenylsulfonylpiperazine and piperazine derivatives.

Studies on sulfonylpiperazine analogues have identified them as novel negative allosteric modulators of human α4β2 and α3β4 nicotinic acetylcholine receptors (nAChRs). nih.gov This indicates that these compounds can bind to a site on the receptor that is different from the agonist binding site, thereby modulating the receptor's activity non-competitively. nih.gov

Furthermore, research into arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives has revealed their potential as ligands for sigma receptors. Some halogen-substituted sulfonamides have shown relatively high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov

In the context of other receptor systems, various piperazine derivatives have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors, such as the 5-HT1A receptor. semanticscholar.orgmdpi.com Additionally, some 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been characterized as potent and selective antagonists of the adenosine (B11128) A2B receptor. nih.gov

However, specific receptor binding and modulation data for the compound this compound itself are not available in the reviewed literature. Further research is required to delineate its specific receptor interaction profile.

Sigma Receptor Affinity and Agonistic/Antagonistic Properties

While direct studies on the sigma (σ) receptor affinity of this compound are not extensively documented in available research, the broader class of piperidine (B6355638) and piperazine derivatives are well-known sigma receptor ligands. nih.gov The sigma-1 receptor, in particular, is a unique intracellular chaperone protein that translocates from the endoplasmic reticulum to the plasma membrane upon ligand stimulation, where it can modulate ion channels like the NMDA receptor. nih.gov

Research into structurally related compounds provides insight into the potential of this chemical class. For instance, the sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) has demonstrated neuroprotective effects in preclinical models of transient focal ischemia. nih.govnih.gov Furthermore, sigma-1 receptor agonists have been shown to reduce infarct volume in stroke models. nih.gov Conversely, sigma-1 antagonists can exert cytotoxic effects, indicating a role for the receptor in regulating cell proliferation. uniba.it Given that the phenylsulfonyl-piperazine scaffold is a recognized pharmacophore, its potential interaction with sigma receptors presents a plausible area for further investigation to determine its specific agonistic or antagonistic properties and associated therapeutic implications.

Serotonin Receptor (e.g., 5-HT2A) Antagonism

The piperazine moiety is a common structural feature in ligands targeting serotonin (5-HT) receptors. nih.govsemanticscholar.org A series of acyclic sulfones based on a 4-(phenylsulfonyl)piperidine (B3041371) core, which are close analogues of the title compound, have been identified as high-affinity, selective serotonin 5-HT2A receptor antagonists. nih.gov The parent compound in that series, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine, lacked bioavailability, which spurred the development of derivatives. nih.gov

Subsequent modifications led to the identification of the 4-cyano- and 4-carboxamidophenylsulfonyl derivatives (compounds 26 and 31, respectively) as orally bioavailable, brain-penetrant analogues with potent 5-HT2A antagonism. nih.gov Another modification, N-phenacyl substitution (compound 35), also improved bioavailability and reduced off-target activity at the hERG (IKr) potassium channel. nih.gov Other research has confirmed that piperazine derivatives, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives, exhibit significant affinity for 5-HT2A receptors, with some compounds showing properties of potential 5-HT2A receptor antagonists. nih.gov This body of work underscores the potential of the phenylsulfonyl piperazine scaffold to act as a serotonin receptor antagonist, particularly at the 5-HT2A subtype, which is a target for various neuropsychiatric conditions. nih.govdrugbank.com

Antimicrobial Modalities

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral actions. The mechanisms underlying these effects are diverse and depend on the specific structural modifications of the piperazine core.

Antibacterial Action Mechanisms

The piperazine scaffold is a component of numerous antibacterial agents. researchgate.net The proposed mechanisms of action for piperazine-containing compounds are varied. One general mechanism involves the disruption of the bacterial cell membrane. nih.gov For example, certain piperazine-based polymers, which carry a positive charge, are thought to interact electrostatically with the negatively charged components of the bacterial cytoplasmic membrane. nih.gov This interaction leads to membrane destabilization, leakage of essential intracellular contents, and ultimately, cell death. nih.gov

Other piperazine derivatives function by inhibiting crucial cellular processes. A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety (NPDM) was found to have excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with bacterial protein synthesis. nih.gov This class of compounds selectively binds to the peptidyl transferase center of the bacterial ribosome. nih.gov Furthermore, other synthetic piperazine derivatives conjugated with moieties like 1,3,4-thiadiazole (B1197879) are believed to act as inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis. mdpi.com

Antifungal Action Mechanisms

The connection of the piperazine scaffold to antifungal activity is well-established, notably through 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), a key intermediate in the synthesis of the widely used antifungal drug ketoconazole. darshanpharmachem.com While this highlights the structural relevance of the scaffold, mechanistic studies on its analogues provide more direct insights. Multifunctionalized piperazine polymers have shown efficacy against fungi such as Candida albicans. nih.gov The proposed mechanism is similar to their antibacterial action, where the polymer's positive charge facilitates an electrostatic interaction with the negatively charged fungal cell wall, causing cell lysis. nih.gov Other antifungal mechanisms reported for different heterocyclic compounds, which could be relevant for exploring piperazine derivatives, include the induction of mycelial malformation, damage to the cell membrane, reduction of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) levels. nih.gov

Antiviral Action Mechanisms (e.g., against Chikungunya Virus, HCV RdRp)

Chikungunya Virus (CHIKV): Analogues of this compound have emerged as a promising class of inhibitors against the Chikungunya virus (CHIKV), a mosquito-borne alphavirus. researchgate.netnih.gov Specifically, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were identified as potent and selective anti-CHIKV compounds. researchgate.netnih.gov The initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, was optimized to yield a more potent inhibitor with an improved selectivity index. researchgate.netnih.gov

The proposed mechanism for some of these analogues involves the inhibition of the viral non-structural protein 1 (nsP1), which possesses methyltransferase (MTase) and guanylyltransferase (GTase) activities essential for capping the viral RNA. nih.gov Another demonstrated antiviral mechanism for the basic piperazine molecule against alphaviruses is the binding to a conserved hydrophobic pocket within the viral capsid protein. nih.gov This interaction interferes with the viral budding process, thus inhibiting the release of new virions. nih.gov

Table 1: Antiviral Activity of a Phenylsulfonyl Piperazine Analogue Against Chikungunya Virus EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 | researchgate.netnih.gov |

| Optimized analogue (compound 6a) | 3.95 | 260 | >61 | researchgate.netnih.gov |

Hepatitis C Virus (HCV) RdRp: The Hepatitis C Virus RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B), is a primary target for antiviral drugs. nih.govnih.gov Inhibition of this enzyme blocks viral replication. Antivirals targeting HCV RdRp are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.gov NNIs bind to allosteric sites on the enzyme, causing conformational changes that inhibit its function. nih.govnih.gov One novel mechanism identified for some inhibitors is the prevention of RNA binding to the polymerase, which presents a high barrier to the development of resistance. nih.govresearchgate.net While direct inhibition of HCV RdRp by this compound has not been reported, various heterocyclic scaffolds have been explored as NNIs, making this a potential area of investigation for piperazine derivatives. nih.govresearchgate.net

Antiproliferative Activity at a Cellular Level (Excluding Clinical Outcomes)

Derivatives of phenylsulfonyl piperazine have shown significant antiproliferative activity against various human cancer cell lines in vitro. researchgate.net One study detailed the synthesis of hybrid compounds combining a tetrazole moiety with 4-substituted phenylsulfonyl piperazines. researchgate.net These compounds were evaluated for their growth inhibitory effects on human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1) cell lines using the sulforhodamine B assay. researchgate.net

Many of the synthesized compounds exhibited potent growth inhibitory activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range. researchgate.net For instance, compounds 7e and 7n were particularly active against SiHa and MDA-MB-231 cell lines, while compounds 7g, 7l, 7p, 7s, and 7t showed strong activity against the PANC-1 cell line. researchgate.net These findings suggest that the tetrazole-piperazinesulfonamide hybrid structure could be a valuable lead for developing new antiproliferative agents. researchgate.net

Other studies on different piperazine derivatives have provided insights into potential mechanisms, which include the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For example, certain piperazine-1-carbodithioate derivatives were found to induce DNA damage and activate the G2/M cell cycle checkpoint in cancer cells. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Phenylsulfonyl Piperazine-Tetrazole Hybrids GI50: 50% Growth Inhibition concentration.

| Compound | Target Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 7e | SiHa, MDA-MB-231 | ≤0.2 | researchgate.net |

| 7n | SiHa, MDA-MB-231 | ≤0.2 | researchgate.net |

| 7g | PANC-1 | ≤0.1 | researchgate.net |

| 7l | PANC-1 | ≤0.1 | researchgate.net |

| 7p | PANC-1 | ≤0.1 | researchgate.net |

| 7s | PANC-1 | ≤0.1 | researchgate.net |

| 7t | PANC-1 | ≤0.1 | researchgate.net |

Cellular Growth Inhibition Assays

While no data exists for this compound, studies on various analogues have demonstrated significant cellular growth inhibitory effects against a range of cancer cell lines.

A notable study investigated a series of 20 phenylsulfonylpiperazine derivatives for their cytotoxic effects on breast cancer cell lines, including MCF7 (luminal A, estrogen receptor-positive), MDA-MB-231 (triple-negative), and MDA-MB-453 (HER2-positive), as well as the non-tumoral MCF-10A cell line. ijpsonline.com After a 48-hour treatment, twelve of these derivatives showed significant IC₅₀ values against at least one of the tumor cell lines. ijpsonline.com The luminal breast cancer cell line, MCF7, was generally the most sensitive to these compounds. ijpsonline.com

One of the most promising analogues, Compound 3 ((4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone) , exhibited a potent and selective cytotoxic effect against the MCF7 cell line, with an IC₅₀ value of 4.48 μM and a selectivity index greater than 35.6 when compared to the non-tumoral MCF-10A cells. ijpsonline.com Further investigation into this compound's effect on the colony-forming ability of MCF7 cells showed that treatment at a concentration of 9.00 µM for 48 hours significantly reduced colony formation. ijpsonline.com

Another series of novel 4-substituted phenylsulfonylpiperazine hybrids incorporating a tetrazole moiety was synthesized and evaluated for antiproliferative activity against human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1) cell lines using a sulforhodamine B assay. dntb.gov.ua Many of these compounds demonstrated significant growth inhibitory activity. Specifically, compounds 7e and 7n were highlighted for their broad-spectrum antiproliferative activity with GI₅₀ values of ≤0.2 µM against SiHa and MDA-MB-231 cell lines. dntb.gov.ua Additionally, compounds 7g, 7l, 7p, 7s, and 7t showed potent activity against the PANC-1 cell line with GI₅₀ values of ≤0.1 µM. dntb.gov.ua

The piperazine scaffold is a common feature in many anticancer drugs, including imatinib, dasatinib, and bosutinib. dntb.gov.ua Research on other piperazine derivatives has also shown considerable cytotoxic activity against various breast cancer cell lines. bvsalud.org

Interactive Data Table: Antiproliferative Activity of Phenylsulfonylpiperazine Analogues

| Compound ID | Cell Line | IC₅₀ / GI₅₀ (µM) | Assay Type | Citation |

| Compound 3 | MCF7 | 4.48 | Cytotoxicity | ijpsonline.com |

| Compound 2 | MCF-10A | 88.20 | Cytotoxicity | ijpsonline.com |

| Compound 7e | SiHa | ≤0.2 | Growth Inhibition | dntb.gov.ua |

| Compound 7e | MDA-MB-231 | ≤0.2 | Growth Inhibition | dntb.gov.ua |

| Compound 7n | SiHa | ≤0.2 | Growth Inhibition | dntb.gov.ua |

| Compound 7n | MDA-MB-231 | ≤0.2 | Growth Inhibition | dntb.gov.ua |

| Compound 7g | PANC-1 | ≤0.1 | Growth Inhibition | dntb.gov.ua |

| Compound 7l | PANC-1 | ≤0.1 | Growth Inhibition | dntb.gov.ua |

| Compound 7p | PANC-1 | ≤0.1 | Growth Inhibition | dntb.gov.ua |